Otilonium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

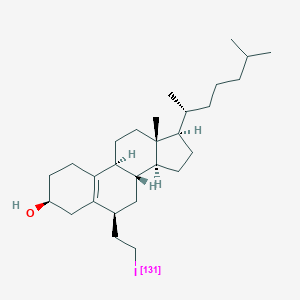

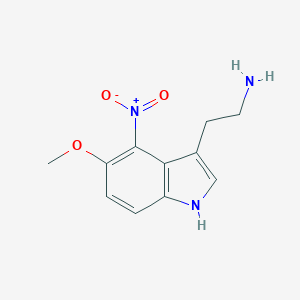

Otilonium bromide is a member of benzamides.

Aplicaciones Científicas De Investigación

Inhibition of Calcium Channels in Intestinal Smooth Muscle

Otilonium bromide (OB) is primarily known for its role as an intestinal antispasmodic. Its effectiveness is partly due to its ability to inhibit calcium entry through L-type calcium channels in human intestinal smooth muscle. This inhibition reduces contractile activity in the intestines, which underlies its muscle relaxant effects (Strege et al., 2004).

Impact on Nitrergic and Tachykininergic Pathways

OB's chronic administration has been studied for its effects on enteric neurons, neuromuscular transmission, and interstitial cells of Cajal, which are key regulators of gut function. This provides insights into the drug's mechanism in treating functional bowel disorders like irritable bowel syndrome (Cipriani et al., 2015).

Blockage of Neuronal Nicotinic ACh Receptors

OB also acts as a potent blocker of neuronal nicotinic acetylcholine receptors (AChR) as well as a mild wide-spectrum Ca2+ channel blocker in bovine adrenal chromaffin cells. This blocking ability contributes to its spasmolytic effects (Gandía et al., 1996).

Inhibition of Muscarinic M3 Receptor-Coupled Calcium Signals

OB inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts, which suggests an anti-secretory action that could be beneficial in IBS patients suffering from diarrhea (Lindqvist et al., 2002).

Effects on Colonic Motility Patterns

OB influences motility patterns in the human colon, particularly impacting spontaneous rhythmic phasic contractions and smooth muscle tone. It works by blocking calcium influx through L-type calcium channels and interfering with cellular calcium mobilization necessary for smooth muscle contraction (Rychter et al., 2014).

Broad-Spectrum Antimicrobial Activity

Interestingly, OB has shown broad-spectrum antibacterial and antifungal activity, including against multidrug-resistant strains. This suggests its potential use as a poorly absorbed intestinal antimicrobial therapy (Cunningham et al., 2021).

Propiedades

Número CAS |

105360-89-2 |

|---|---|

Fórmula molecular |

C29H43N2O4+ |

Peso molecular |

483.7 g/mol |

Nombre IUPAC |

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium |

InChI |

InChI=1S/C29H42N2O4/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3/h12-13,15-20H,5-11,14,21-23H2,1-4H3/p+1 |

Clave InChI |

NQHNLNLJPDMBFN-UHFFFAOYSA-O |

SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |

SMILES canónico |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |

| 105360-89-2 | |

Sinónimos |

N-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide octylonium octylonium bromide octylonium iodide otilonium bromide Spasmomen |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octreotide[reduced]](/img/structure/B12769.png)

![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)

![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)